molecular formula C25H23FN4O3S B2535781 N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476450-47-2

N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2535781
CAS RN: 476450-47-2
M. Wt: 478.54
InChI Key: FBSDIYPHDUPIFI-UHFFFAOYSA-N
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Description

N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Screening

A study on the synthesis and antimicrobial screening of derivatives related to the compound demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, which include thiazole derivatives, have shown potential as therapeutic interventions for microbial diseases, highlighting their significance in antimicrobial research (Desai, Rajpara, & Joshi, 2013).

Radiosynthesis and Imaging Applications

Another area of application is in the radiosynthesis of ligands for serotonin receptors, where similar compounds exhibit high affinity and selectivity for 5HT2-receptors. This is crucial for developing tracers for γ-emission tomography, offering insights into neurological conditions and the potential for diagnostic applications (Mertens et al., 1994).

Molecular Interactions and Structural Analysis

Research on π-hole tetrel bonding interactions within ethyl 2-triazolyl-2-oxoacetate derivatives, closely related to the chemical structure of interest, has provided valuable information on molecular interactions. These findings contribute to the understanding of molecular assembly and design in crystal engineering and drug development (Ahmed et al., 2020).

Pharmacological Evaluation

Studies on derivatives of 1,2,4-triazole, which share a similar structural motif with the compound , have explored their use as potential pharmacological agents. These compounds have been evaluated for activities such as anti-fatigue, indicating their potential in developing drugs to enhance physical performance or treat conditions related to fatigue (Safonov, 2018).

Lipase and α-Glucosidase Inhibition

The synthesis of new compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, including evaluations of their lipase and α-glucosidase inhibition activities, highlights the compound's relevance in addressing diseases like obesity and diabetes through enzyme inhibition (Bekircan et al., 2015).

properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S/c1-32-20-13-9-18(10-14-20)24(31)27-15-23-28-29-25(34-16-17-7-11-19(26)12-8-17)30(23)21-5-3-4-6-22(21)33-2/h3-14H,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSDIYPHDUPIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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